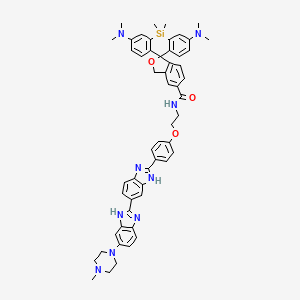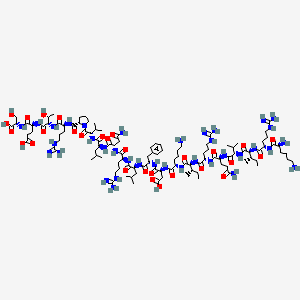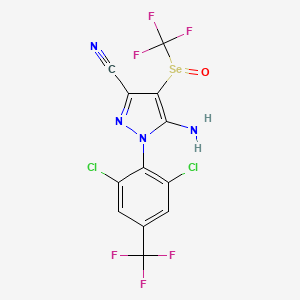
Gaba-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gaba-IN-1 is a compound known for its significant role in the modulation of gamma-aminobutyric acid (GABA) receptors. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system of mammals. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-1 typically involves the decarboxylation of glutamic acid, catalyzed by the enzyme glutamate decarboxylase. This process can be carried out under various conditions, including the use of specific pH levels and temperatures to optimize the yield of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving microorganisms that naturally produce gamma-aminobutyric acid. These microorganisms are cultured in controlled environments to maximize the production of this compound. The fermentation medium usually contains glucose, potassium dihydrogen phosphate, magnesium sulfate, ammonium sulfate, and other nutrients to support microbial growth and gamma-aminobutyric acid production .
Analyse Chemischer Reaktionen
Types of Reactions: Gaba-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form gamma-hydroxybutyric acid.
Substitution: this compound can participate in substitution reactions where its amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Succinic semialdehyde.
Reduction: Gamma-hydroxybutyric acid.
Substitution: Various substituted gamma-aminobutyric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Gaba-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various gamma-aminobutyric acid derivatives.
Biology: Studied for its role in neurotransmission and its effects on neuronal excitability.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression.
Wirkmechanismus
Gaba-IN-1 exerts its effects by binding to gamma-aminobutyric acid receptors, specifically the gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors. This binding modulates ion channels, leading to the hyperpolarization of the cell membrane and the inhibition of action potential transmission. The primary molecular targets are the gamma-aminobutyric acid receptors, and the pathways involved include the modulation of chloride ion channels and the reduction of neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Baclofen: A gamma-aminobutyric acid B receptor agonist used to treat spasticity.
Pregabalin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and epilepsy.
Gabapentin: A gamma-aminobutyric acid analogue used to treat neuropathic pain and partial seizures.
Uniqueness of Gaba-IN-1: this compound is unique in its specific binding affinity and modulatory effects on gamma-aminobutyric acid receptors. Unlike other gamma-aminobutyric acid analogues, this compound has been shown to have a distinct profile in terms of its efficacy and safety in modulating neuronal excitability and neurotransmission.
Eigenschaften
Molekularformel |
C12H4Cl2F6N4OSe |
|---|---|
Molekulargewicht |
484.1 g/mol |
IUPAC-Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylseleninyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4OSe/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 |
InChI-Schlüssel |
CSNLDDVVPITZTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se](=O)C(F)(F)F)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





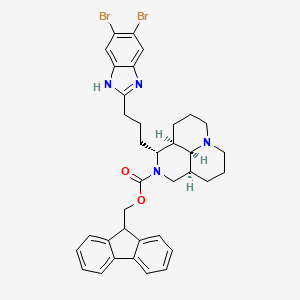

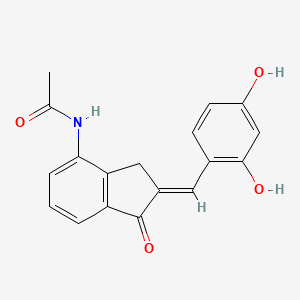
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
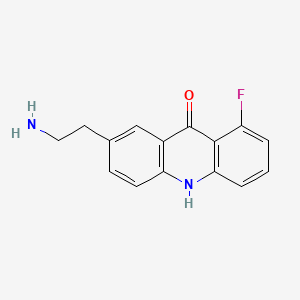
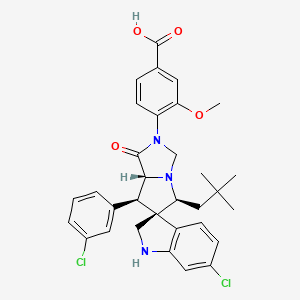
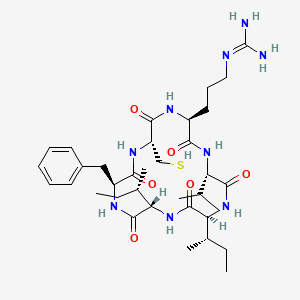
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
